molecular formula C8H8N2OSe B11100567 2,1,3-Benzoselenadiazole, 5-ethoxy- CAS No. 1128-93-4

2,1,3-Benzoselenadiazole, 5-ethoxy-

Cat. No.: B11100567
CAS No.: 1128-93-4
M. Wt: 227.13 g/mol
InChI Key: MFXYSGSJYVCDCX-UHFFFAOYSA-N
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Description

2,1,3-Benzoselenadiazole, 5-ethoxy- is an organoselenium compound characterized by the presence of a benzoselenadiazole core with an ethoxy group attached at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoselenadiazole, 5-ethoxy- typically involves the following steps:

    Formation of the Benzoselenadiazole Core: The initial step involves the cyclization of ortho-diaminobenzene with selenium dioxide or selenium powder under oxidative conditions to form the benzoselenadiazole ring.

    Ethoxylation: The introduction of the ethoxy group at the 5-position can be achieved through a nucleophilic substitution reaction. This involves reacting the benzoselenadiazole with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2,1,3-Benzoselenadiazole, 5-ethoxy- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the cyclization and ethoxylation reactions.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoselenadiazole, 5-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the benzoselenadiazole ring can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, such as selenides.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted benzoselenadiazoles depending on the nucleophile used.

Scientific Research Applications

2,1,3-Benzoselenadiazole, 5-ethoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its anticancer properties, as selenium compounds can induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Mechanism of Action

The mechanism by which 2,1,3-Benzoselenadiazole, 5-ethoxy- exerts its effects involves:

    Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.

    Apoptosis Induction: In cancer cells, the compound can trigger apoptosis through the generation of ROS and the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzoselenadiazole: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    2,1,3-Benzothiadiazole: Contains sulfur instead of selenium, leading to different chemical and biological properties.

    5-Methyl-2,1,3-Benzoselenadiazole: Has a methyl group instead of an ethoxy group, affecting its reactivity and applications.

Uniqueness

2,1,3-Benzoselenadiazole, 5-ethoxy- is unique due to the presence of both selenium and an ethoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of advanced materials and in biological applications where selenium’s antioxidant properties are beneficial.

Properties

CAS No.

1128-93-4

Molecular Formula

C8H8N2OSe

Molecular Weight

227.13 g/mol

IUPAC Name

5-ethoxy-2,1,3-benzoselenadiazole

InChI

InChI=1S/C8H8N2OSe/c1-2-11-6-3-4-7-8(5-6)10-12-9-7/h3-5H,2H2,1H3

InChI Key

MFXYSGSJYVCDCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=N[Se]N=C2C=C1

Origin of Product

United States

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